molecular formula C12H11F6N B3434355 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine CAS No. 887360-97-6

2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

Cat. No. B3434355
M. Wt: 283.21 g/mol
InChI Key: NALILMAQIBGSSI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions, such as new synthetic methods or applications of the compound.


Please consult a professional chemist or a reliable database for more specific information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(4-fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6N/c13-9-4-2-8(3-5-9)10(6-1-7-19-10)11(14,15)12(16,17)18/h2-5,19H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALILMAQIBGSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=C(C=C2)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185215
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

CAS RN

887360-97-6
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 2
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 3
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 4
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 5
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
Reactant of Route 6
2-(4-Fluorophenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

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